Magnesium diiodate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

7790-32-1 |

|---|---|

Formule moléculaire |

HIMgO3 |

Poids moléculaire |

200.22 g/mol |

Nom IUPAC |

magnesium;diiodate |

InChI |

InChI=1S/HIO3.Mg/c2-1(3)4;/h(H,2,3,4); |

Clé InChI |

MSTFFECQBIUMBA-UHFFFAOYSA-N |

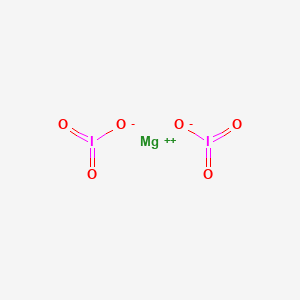

SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[Mg+2] |

SMILES canonique |

OI(=O)=O.[Mg] |

Autres numéros CAS |

7790-32-1 |

Numéros CAS associés |

7782-68-5 (Parent) |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Magnesium Diiodate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium diiodate, with the chemical formula Mg(IO₃)₂, is an inorganic compound composed of a magnesium cation (Mg²⁺) and two iodate (B108269) anions (IO₃⁻). It is a stable, white crystalline solid that can exist in both anhydrous and hydrated forms, with the tetrahydrate (Mg(IO₃)₂ · 4H₂O) being a common variant. As a potent oxidizing agent, this compound finds applications in chemical synthesis and analytical chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its safety information, tailored for professionals in research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Mg(IO₃)₂ | [1] |

| Molecular Weight | 374.11 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| CAS Number | 7790-32-1 | [1] |

| Synonyms | Magnesium iodate, Iodic acid magnesium salt | [1][3] |

Table 2: Physical Properties of this compound and its Tetrahydrate

| Property | Anhydrous (Mg(IO₃)₂) | Tetrahydrate (Mg(IO₃)₂ · 4H₂O) | Reference |

| Molecular Weight | 374.11 g/mol | 446.17 g/mol | [2][4] |

| Melting Point | Decomposes above 520 °C | Loses water of hydration upon heating | [5][6] |

| Solubility in Water | Soluble | Sparingly soluble | [1][6] |

| Crystal System | Hexagonal (α-form) | Monoclinic | [7] |

Crystal Structure

The crystal structure of this compound has been investigated for both its anhydrous and hydrated forms. The tetrahydrate, Mg(IO₃)₂·4H₂O, crystallizes in the monoclinic system.[7] The α-form of anhydrous this compound possesses a hexagonal crystal structure.[7]

Table 3: Crystallographic Data for this compound Forms

| Parameter | α-Mg(IO₃)₂ (Hexagonal) | Mg(IO₃)₂·4H₂O (Monoclinic) | Reference |

| Space Group | P6₃ | P2 or Pm | [7] |

| a | 5.4777 Å | 8.307 Å | [7] |

| b | 5.4777 Å | 6.627 Å | [7] |

| c | 5.1282 Å | 8.541 Å | [7] |

| β | 100°5′ | [7] |

Chemical Reactivity and Stability

Thermal Decomposition

This compound is thermally stable at room temperature but decomposes upon heating. The decomposition process occurs in a stepwise manner. The tetrahydrate first loses its water of crystallization. At higher temperatures (above 520 °C), the anhydrous salt decomposes to form magnesium oxide (MgO), iodine (I₂), and oxygen (O₂).[5][8] This decomposition pathway makes it a potential oxygen-generating compound in certain applications.

The overall decomposition reaction is: 2Mg(IO₃)₂(s) → 2MgO(s) + 2I₂(g) + 5O₂(g)

A study has shown that the thermal decomposition proceeds through an intermediate, Mg₅(IO₆)₂, which is unstable and further decomposes to magnesium oxide.[5]

Oxidizing Properties

This compound is a strong oxidizing agent due to the presence of the iodate ion (IO₃⁻), where iodine is in a +5 oxidation state.[3] It can react vigorously with combustible materials and reducing agents. Therefore, it must be handled with care and stored away from incompatible substances.

Experimental Protocols

Synthesis of this compound Tetrahydrate

This protocol describes the synthesis of this compound tetrahydrate via a precipitation reaction between magnesium carbonate and iodic acid.

Materials:

-

Magnesium Carbonate (MgCO₃)

-

Iodic Acid (HIO₃)

-

Deionized Water

-

Beakers

-

Stirring rod

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Drying oven

Procedure:

-

In a 250 mL beaker, prepare a solution of iodic acid by dissolving a stoichiometric amount in 100 mL of deionized water.

-

Slowly add magnesium carbonate powder to the iodic acid solution in small portions while stirring continuously. Effervescence (release of CO₂) will be observed. Reaction: MgCO₃(s) + 2HIO₃(aq) → Mg(IO₃)₂(aq) + H₂O(l) + CO₂(g)

-

Continue adding magnesium carbonate until the effervescence ceases, indicating the complete neutralization of the acid.

-

Gently heat the solution to ensure the reaction is complete and to dissolve the product.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of this compound tetrahydrate.

-

Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Dry the purified crystals in a drying oven at a temperature below 100 °C to avoid dehydration.

Caption: Experimental workflow for the synthesis of this compound tetrahydrate.

Quantitative Analysis by Iodometric Titration

This protocol outlines the determination of the purity of a this compound sample using iodometric titration. The iodate ions are reacted with an excess of iodide in an acidic solution to liberate iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution.

Materials:

-

This compound (sample)

-

Potassium Iodide (KI)

-

Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Sulfuric Acid (H₂SO₄) (e.g., 1 M)

-

Starch indicator solution

-

Deionized water

-

Erlenmeyer flasks

-

Burette

-

Pipettes

-

Analytical balance

Procedure:

-

Accurately weigh approximately 0.1 g of the this compound sample and dissolve it in 50 mL of deionized water in a 250 mL Erlenmeyer flask.

-

Add approximately 2 g of potassium iodide to the solution and swirl to dissolve.

-

Carefully add 10 mL of 1 M sulfuric acid to the flask. The solution will turn a dark brown color due to the liberation of iodine. Reaction: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

-

Immediately titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.

-

Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint. Reaction: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the purity of the this compound sample based on the stoichiometry of the reactions.

References

- 1. CAS 7790-32-1: Magnesium iodate | CymitQuimica [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Magnesium iodate 99.0 7790-32-1 [sigmaaldrich.com]

- 5. Thermal decomposition of magnesium iodate [inis.iaea.org]

- 6. MAGNESIUM IODATE | 7790-32-1 [chemicalbook.com]

- 7. THE STRUCTURE AND PHASE TRANSITIONS OF MAGNESIUM IODATE CRYSTALS [wulixb.iphy.ac.cn]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis of Anhydrous Magnesium Diiodate

This technical guide provides a comprehensive overview of the synthesis of anhydrous magnesium diiodate, Mg(IO₃)₂, a compound of interest for various research and development applications. The document details the primary synthesis methodology, experimental protocols, and critical thermal data, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Overview of Synthesis Strategy

The most common and effective method for synthesizing anhydrous this compound is a two-step process. The first step involves the precipitation of a hydrated form of magnesium iodate (B108269) from an aqueous solution. The second, and most critical, step is the controlled thermal dehydration of the hydrated salt to yield the anhydrous compound. Careful temperature control during this stage is essential to prevent the thermal decomposition of the final product.

Experimental Protocols

2.1. Part A: Synthesis of Hydrated this compound (Precursor)

The precursor, hydrated magnesium iodate, is typically prepared by the reaction of a magnesium source with iodic acid. Magnesium iodate tetrahydrate, Mg(IO₃)₂·4H₂O, is a common hydrate (B1144303) that can be synthesized as follows.

Protocol:

-

Reaction Setup: Prepare a solution of iodic acid (HIO₃) in deionized water.

-

Reactant Addition: Slowly add magnesium hydroxide (B78521), Mg(OH)₂, to the iodic acid solution with constant stirring. The reaction is as follows: Mg(OH)₂ + 2HIO₃ → Mg(IO₃)₂ + 2H₂O[1]

-

Precipitation: Magnesium iodate tetrahydrate, being relatively insoluble, will precipitate out of the solution.[1]

-

Isolation: The resulting precipitate, which consists of well-defined monoclinic crystals, is isolated by filtration.[1]

-

Washing and Drying: The crystals should be washed with cold deionized water to remove any unreacted starting materials and then dried under appropriate conditions to yield the stable tetrahydrate. This tetrahydrate is stable under typical laboratory conditions of humidity and temperature.

2.2. Part B: Synthesis of Anhydrous this compound via Thermal Dehydration

The anhydrous form, Mg(IO₃)₂, is obtained by the controlled heating of its hydrated forms, such as the decahydrate (B1171855) (Mg(IO₃)₂·10H₂O) or the tetrahydrate (Mg(IO₃)₂·4H₂O). Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the precise dehydration temperatures.

Protocol:

-

Precursor: Start with a known quantity of hydrated magnesium iodate (e.g., Mg(IO₃)₂·10H₂O or Mg(IO₃)₂·4H₂O).

-

Heating Program: Place the hydrated salt in a suitable furnace or thermal analysis instrument.

-

Dehydration Steps:

-

Atmosphere: The dehydration should be carried out in a controlled atmosphere, such as under a flow of inert gas (e.g., nitrogen or argon), to facilitate the removal of water vapor and prevent side reactions.

-

Isothermal Hold: Maintain the temperature at 428 K (155 °C) until a constant weight is achieved, indicating the complete removal of water.

-

Cooling and Storage: Cool the anhydrous Mg(IO₃)₂ product to room temperature in a desiccator to prevent rehydration. Store the final product in a tightly sealed container in a dry environment.

Caution: It is critical to avoid temperatures significantly above 428 K (155 °C) during the synthesis, as the anhydrous this compound begins to decompose at approximately 520 °C (793 K).[4]

Data Presentation: Thermal Properties

The thermal behavior of magnesium iodate and its hydrates is summarized below. This data is essential for designing the synthesis protocol and understanding the stability of the compound.

| Compound | Event | Temperature (K) | Temperature (°C) | Notes |

| Mg(IO₃)₂·10H₂O | Dehydration to 4H₂O | 308 K | 35 °C | The decahydrate loses six water molecules to form the tetrahydrate.[2][3] |

| Mg(IO₃)₂·4H₂O | Dehydration to Anhydrous | 428 K | 155 °C | The tetrahydrate loses all four water molecules to form anhydrous Mg(IO₃)₂.[2][3] |

| Anhydrous Mg(IO₃)₂ | Onset of Decomposition | ~793 K | ~520 °C | The anhydrous salt begins to decompose into an intermediate, Mg₅(IO₆)₂.[4] |

| Intermediate Mg₅(IO₆)₂ | Decomposition to Oxide | >773 K | >500 °C | The intermediate is unstable and decomposes to magnesium oxide (MgO).[2][4] |

Mandatory Visualizations

4.1. Experimental Workflow for Synthesis

The following diagram illustrates the workflow for the synthesis of anhydrous this compound starting from magnesium hydroxide and iodic acid.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Magnesium Iodate (Mg(IO3)2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium iodate (B108269), Mg(IO3)2, is an inorganic compound that has garnered interest for its potential applications in various scientific fields. A thorough understanding of its molecular structure and bonding is paramount for harnessing its properties. This technical guide provides a comprehensive overview of the crystallographic data, bonding characteristics, and experimental protocols for the synthesis and characterization of magnesium iodate. The information is presented to aid researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Introduction

Magnesium iodate is an ionic compound formed between the magnesium cation (Mg²⁺) and the iodate anion (IO₃⁻). The structural arrangement of these ions in the solid state gives rise to various crystalline polymorphs, each with distinct physical and chemical properties. The nature of the bonding within this compound is a combination of ionic interactions between the magnesium and iodate ions and covalent bonds within the iodate anion. This guide delves into the known crystal structures of anhydrous Mg(IO3)2, providing detailed data on their crystallographic parameters and bonding environments.

Crystalline Structure of Magnesium Iodate

Anhydrous magnesium iodate is known to exist in several polymorphic forms, with the most commonly cited being the hexagonal, monoclinic, and orthorhombic systems. The specific crystalline phase obtained is dependent on the synthesis conditions.

Crystallographic Data

The crystallographic parameters for the known polymorphs of Mg(IO3)2 are summarized in the table below. This data is essential for phase identification and for understanding the packing of ions in the crystal lattice.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |

| Hexagonal | P6₃ | 5.4777 | 5.4777 | 5.1282 | 90 | 90 | 120 | 1 | [1] |

| Monoclinic | P2₁ | 10.952 | 5.117 | 10.959 | 90 | 120.01 | 90 | 4 | [1] |

| Orthorhombic | P2₁2₁2₁ | - | - | - | 90 | 90 | 90 | - | [2] |

| Monoclinic | P2₁/c | - | - | - | 90 | - | 90 | - | [3] |

Note: Complete lattice parameters for the orthorhombic and P2₁/c monoclinic phases were not available in the searched literature.

Bonding in Magnesium Iodate

The bonding in Mg(IO3)2 is characterized by both ionic and covalent interactions. The electrostatic attraction between the positively charged magnesium ions (Mg²⁺) and the negatively charged iodate ions (IO₃⁻) constitutes the ionic component of the bonding. Within the iodate ion, the iodine and oxygen atoms are linked by polar covalent bonds.

Coordination Environment and Bond Parameters

The coordination environment of the magnesium and iodine atoms varies between the different polymorphs. The following table summarizes the known bond lengths. Detailed bond angle data is not consistently available across the literature and represents an area for further detailed crystallographic studies.

| Polymorph (Space Group) | Coordination of Mg²⁺ | Mg-O Bond Lengths (Å) | Coordination of I⁵⁺ | I-O Bond Lengths (Å) | Reference |

| Monoclinic (P2₁) | Octahedral (to 6 O atoms) | 2.09 - 2.15 | - | 1.83 - 1.84 | [4] |

| Orthorhombic (P2₁2₁2₁) | Distorted pentagonal bipyramidal (to 7 O atoms) | 2.12 - 2.46 | 6-coordinate | 1.84 - 2.70 | [2] |

| Monoclinic (P2₁/c) | Square pyramidal (to 5 O atoms) | 2.02 - 2.11 | 3-coordinate | 1.80 - 1.87 | [3] |

Experimental Protocols

The synthesis and characterization of magnesium iodate require specific experimental procedures to obtain desired phases and reliable data. The following sections detail the methodologies cited in the literature.

Synthesis of Magnesium Iodate Crystals

4.1.1. Solution Evaporation Method

This method is suitable for growing single crystals of metal iodates.

-

Procedure:

-

Prepare a nitric acid solution of a magnesium salt (e.g., magnesium nitrate).

-

Add an aqueous solution of an iodate source (e.g., lithium iodate or iodic acid).

-

The mixture is then subjected to slow evaporation. The exact concentrations, temperature, and rate of evaporation are critical parameters that influence the crystal size and quality. For isostructural M(IO₃)₂ compounds, this process is typically carried out at elevated temperatures (e.g., 60 °C) to facilitate solvent evaporation and induce crystallization.

-

4.1.2. Mechanochemical Synthesis

This solid-state method offers a solvent-free route to produce fine powders of metal iodates.

-

Procedure:

-

Combine a magnesium precursor (e.g., magnesium nitrate (B79036) tetrahydrate) and an iodate precursor (e.g., potassium iodate) in a milling jar.

-

Mill the mixture using a planetary ball mill. The milling frequency, duration, and the ball-to-powder mass ratio are key experimental variables. For analogous metal iodates, milling is often performed at frequencies around 25 Hz for several minutes.

-

The resulting product is a fine powder of magnesium iodate. A washing step with deionized water may be necessary to remove any soluble byproducts.[5]

-

Characterization Methods

4.2.1. Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the definitive method for determining the crystal structure of Mg(IO3)2 polymorphs.

-

Methodology:

-

A suitable single crystal of Mg(IO3)2 is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).

-

The diffraction pattern is collected by a detector as the crystal is rotated.

-

The collected data is then processed to determine the unit cell parameters, space group, and atomic positions. This information is used to refine the crystal structure and calculate bond lengths and angles.

-

4.2.2. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and phase transitions of Mg(IO3)2 and its hydrates.

-

Methodology:

-

A small sample of Mg(IO3)2 is placed in a crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min).

-

TGA measures the change in mass as a function of temperature, which is useful for studying dehydration and decomposition processes.

-

DSC measures the heat flow into or out of the sample as a function of temperature, allowing for the identification of phase transitions, melting, and decomposition events.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of magnesium iodate.

Caption: A logical workflow for the synthesis and characterization of Mg(IO3)2.

Bonding Representation

This diagram provides a simplified representation of the coordination environment in the monoclinic (P2₁) polymorph of Mg(IO3)2, highlighting the octahedral coordination of the magnesium ion.

Caption: A simplified diagram of the bonding in monoclinic Mg(IO3)2.

References

- 1. fpe.umd.edu [fpe.umd.edu]

- 2. Materials Data on Mg(IO3)2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 3. Materials Data on Mg(IO3)2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 4. Materials Data on Mg(IO3)2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

A Comprehensive Technical Guide to the Physical Characteristics of Magnesium Diiodate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium diiodate, with the chemical formula Mg(IO₃)₂, is an inorganic compound that exists as a white, crystalline solid.[1] It is also commonly found in its hydrated form, this compound tetrahydrate (Mg(IO₃)₂ · 4H₂O).[2][3] This technical guide provides an in-depth overview of the core physical characteristics of this compound powder, catering to the needs of researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of analytical workflows.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various scientific fields. A summary of these properties for both the anhydrous and tetrahydrate forms is presented below.

General Properties

| Property | This compound (Anhydrous) | This compound Tetrahydrate |

| Appearance | White powder[4] | Colorless monoclinic crystals, crystalline powder[2][5] |

| Molecular Formula | I₂MgO₆[6] | H₈I₂MgO₁₀[7] |

| Molecular Weight | 374.11 g/mol [6][8] | 446.17 g/mol [3][7] |

| Synonyms | This compound, Iodic acid (HIO₃), magnesium salt[1][6] | Magnesium iodate (B108269) 4-hydrate, Iodic acid (HIO₃), magnesium salt, tetrahydrate[7] |

Thermal and Density Properties

| Property | Value | Form |

| Melting Point | 210 °C[2][5][6] | Anhydrous |

| Density | 3.300 g/cm³[2][5][6] | Anhydrous |

Solubility

The solubility of this compound in water increases with temperature.

| Temperature | Solubility ( g/100g of solution) | Solid Phase |

| 25 °C | 8.55[2][5][6] | Mg(IO₃)₂ · 4H₂O |

| 90 °C | 13.5[2][5][6] | Mg(IO₃)₂ |

Crystal Structure

The crystalline structure of this compound has been investigated for both its anhydrous and hydrated forms, revealing distinct crystallographic parameters.

This compound Tetrahydrate (Mg(IO₃)₂ · 4H₂O)

The tetrahydrate form crystallizes in the monoclinic system.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2 or Pm |

| Lattice Parameters | a = 8.307 Å, b = 6.627 Å, c = 8.541 Å, β = 100°5′ |

| Formula Units per Unit Cell (Z) | 2 |

Data sourced from a study by Liang Jing-kui, et al.[9]

α-Magnesium Diiodate (α-Mg(IO₃)₂) (Anhydrous)

The anhydrous α-form of this compound possesses a hexagonal crystal structure.

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃ |

| Lattice Parameters (at 14 °C) | a = 5.4777 Å, c = 5.1282 Å, c/a = 0.9362 |

| Formula Units per Unit Cell (Z) | 1 |

This form is noted to be isomorphic with α-LiIO₃.[9]

Experimental Protocols

This section outlines the general methodologies employed for the determination of the key physical characteristics of inorganic powders like this compound.

Synthesis and Crystallization

This compound can be synthesized through the reaction of a magnesium salt, such as magnesium hydroxide, with iodic acid.[10] The tetrahydrate is known to crystallize from aqueous solutions.[2] A general procedure for crystallization from a solution involves dissolving the solute in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by controlled cooling to induce crystal formation. The resulting crystals can then be collected by filtration and dried.

Melting Point Determination

The melting point of a powdered substance is typically determined using one of two primary methods:

-

Capillary Method: A small, packed amount of the dry powder is placed in a capillary tube and heated at a controlled rate.[11] The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point.[12]

-

Differential Scanning Calorimetry (DSC): This technique involves heating the sample and a reference material at a constant rate and measuring the difference in heat flow between them. A sharp endothermic peak indicates the melting point.

Solubility Determination

The solubility of this compound in water can be determined by various methods:

-

Evaporation Method: A saturated solution is prepared at a specific temperature. A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining salt is measured to calculate the solubility.

-

Temperature-Dependent Method: A known mass of the salt is dissolved in a known volume of water by heating until all the salt dissolves. The solution is then cooled while stirring, and the temperature at which crystals first appear (the saturation temperature) is recorded. This process can be repeated with varying concentrations to construct a solubility curve.

Density Determination

The density of a powder can be determined using several techniques:

-

Gas Pycnometry: This method measures the true density of a material by displacing a known volume of an inert gas.

-

Bulk Density: This is determined by measuring the volume of a known mass of powder in a graduated cylinder after it has been gently introduced.

-

Tapped Density: This is determined by mechanically tapping the graduated cylinder containing the powder until the volume no longer changes, providing a measure of the powder's density in a packed state.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for determining the crystal structure of a powdered sample. The general protocol involves:

-

Sample Preparation: The powder is finely ground to ensure random orientation of the crystallites.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters and crystal system, while the peak intensities can be used to refine the atomic positions within the unit cell.

Thermal Decomposition

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), have been used to study the thermal decomposition of this compound hydrates. Studies have shown that the dehydration of this compound tetrahydrate occurs in a single stage.[13] Further heating leads to the decomposition of the anhydrous salt. The decomposition of this compound proceeds through an intermediate, Mg₅(IO₆)₂, which is unstable and subsequently decomposes to magnesium oxide (MgO).[13]

Conclusion

This technical guide has provided a detailed summary of the key physical characteristics of this compound powder, including its anhydrous and tetrahydrate forms. The tabulated quantitative data offers a clear and concise reference for researchers. The outlined experimental protocols provide insight into the standard methodologies for characterizing such inorganic compounds. The provided diagrams for experimental workflows and the thermal decomposition pathway serve as valuable visual aids for understanding these processes. This comprehensive information is intended to support the work of scientists and professionals in their research and development endeavors.

References

- 1. fountainheadpress.com [fountainheadpress.com]

- 2. cma4ch.org [cma4ch.org]

- 3. sites.allegheny.edu [sites.allegheny.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. mt.com [mt.com]

- 6. embibe.com [embibe.com]

- 7. THE STRUCTURE AND PHASE TRANSITIONS OF MAGNESIUM IODATE CRYSTALS [wulixb.iphy.ac.cn]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. education.com [education.com]

- 10. scribd.com [scribd.com]

- 11. thinksrs.com [thinksrs.com]

- 12. westlab.com [westlab.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Magnesium Diiodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium diiodate in aqueous solutions. It includes quantitative data, detailed experimental protocols for solubility determination, and visualizations of key processes and relationships to support research and development activities.

Introduction to this compound

This compound, with the chemical formula Mg(IO₃)₂, is an inorganic salt formed from magnesium cations (Mg²⁺) and iodate (B108269) anions (IO₃⁻). It typically exists as a white crystalline solid and can be found in anhydrous or hydrated forms, such as this compound tetrahydrate (Mg(IO₃)₂ · 4H₂O).[1][2] The solubility of this compound is a critical parameter in various chemical and pharmaceutical applications, influencing its bioavailability, reaction kinetics, and suitability for different formulations.

Quantitative Solubility Data

The solubility of this compound in water is temperature-dependent. The available quantitative data is summarized in the table below. At 25°C, the stable solid phase in equilibrium with the saturated solution is the tetrahydrate, while at 90°C, it is the anhydrous salt.[1]

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (g / 100g of solution) | Solid Phase in Equilibrium |

| 25 | 8.55 | Mg(IO₃)₂ · 4H₂O |

| 90 | 13.5 | Mg(IO₃)₂ |

Data sourced from ChemicalBook[1]

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of a salt like this compound is crucial for accurate research. The following is a generalized experimental protocol based on the widely used shake-flask method and gravimetric analysis.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Solvent (e.g., deionized water)

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Erlenmeyer flasks with stoppers

-

Stirring apparatus (e.g., magnetic stirrer and stir bars)

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Evaporating dish

-

Drying oven

Protocol Steps:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume or mass of the solvent in an Erlenmeyer flask. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled water bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is critical to avoid aspirating any solid particles.

-

Immediately filter the withdrawn sample using a syringe filter to remove any remaining microscopic particles. This step should be performed quickly to minimize temperature changes.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish (m₁).

-

Transfer the filtered, saturated solution into the pre-weighed evaporating dish and record the new mass (m₂). The mass of the solution is (m₂ - m₁).

-

Carefully evaporate the solvent by placing the dish in a drying oven at a temperature sufficient to remove the solvent without decomposing the salt (e.g., 100-120°C).

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature and weigh it again (m₃). The mass of the dissolved this compound is (m₃ - m₁).

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units. For grams of solute per 100 g of solvent, the calculation is:

-

Mass of solvent = (m₂ - m₁) - (m₃ - m₁) = m₂ - m₃

-

Solubility = [(m₃ - m₁) / (m₂ - m₃)] * 100

-

-

Mandatory Visualizations

The following diagrams illustrate key workflows and chemical relationships relevant to the study of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Synthesis pathway for the preparation of this compound.

Caption: Logical relationship between temperature and the solubility of this compound.

References

Unveiling the Structure: A Technical Guide to Magnesium Diiodate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Core Crystallographic Data

The crystal structure of magnesium diiodate tetrahydrate was first reported in 1978 by Liang Jing-kui, Yu Yu-de, and Ding Shi-ling.[1] The structure was determined using single-crystal X-ray diffraction. The fundamental crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | Mg(IO₃)₂·4H₂O | |

| Crystal System | Monoclinic | [1] |

| Space Group | P2 or Pm | [1] |

| Unit Cell Dimensions | ||

| a | 8.307 Å | [1] |

| b | 6.627 Å | [1] |

| c | 8.541 Å | [1] |

| α, γ | 90° | |

| β | 100°5′ | [1] |

| Formula Units per Unit Cell (Z) | 2 | [1] |

Note: Detailed atomic coordinates, bond lengths, and bond angles for this compound tetrahydrate are not available in the abstracts of the primary literature and could not be located in major crystallographic databases.

Experimental Protocols

The following sections outline the generalized experimental procedures for the synthesis of this compound tetrahydrate single crystals and their subsequent analysis by X-ray diffraction.

Synthesis of this compound Tetrahydrate Single Crystals

The synthesis of this compound tetrahydrate can be achieved through the reaction of an aqueous solution of iodic acid with magnesium hydroxide (B78521).[2] The resulting tetrahydrate can then be crystallized from water.[2] For the growth of single crystals suitable for X-ray diffraction, a slow evaporation method is recommended.

Materials:

-

Iodic acid (HIO₃)

-

Magnesium hydroxide (Mg(OH)₂)

-

Deionized water

-

Crystallization dish

-

Filter paper

Procedure:

-

Reaction: Prepare a stoichiometric aqueous solution of iodic acid. Slowly add magnesium hydroxide to the iodic acid solution while stirring continuously. The reaction is as follows: 2HIO₃ + Mg(OH)₂ → Mg(IO₃)₂ + 2H₂O

-

Dissolution: Gently heat the resulting solution to ensure all the this compound is dissolved.

-

Filtration: Filter the warm solution to remove any unreacted starting materials or impurities.

-

Crystallization: Transfer the filtered solution to a clean crystallization dish. Cover the dish with perforated parafilm to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Monitor the dish over several days to weeks for the formation of single crystals. The slow evaporation rate is crucial for obtaining high-quality crystals.

-

Isolation: Once crystals of a suitable size have formed, carefully remove them from the mother liquor and dry them with filter paper.

Characterization by Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

-

Goniometer head

-

Detector (e.g., CCD or CMOS)

Procedure:

-

Crystal Selection and Mounting: Select a high-quality single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head.

-

Data Collection: Center the crystal in the X-ray beam. The diffractometer will then rotate the crystal through a series of angles, and for each orientation, the intensity of the diffracted X-rays is measured. A full sphere of diffraction data is collected.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization.

-

Structure Solution and Refinement: The processed data is used to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to determine the positions of the atoms in the unit cell. The structural model is then refined to obtain the best fit to the experimental data.

Experimental Workflow

The logical flow from the synthesis of this compound tetrahydrate to its structural determination is illustrated in the following diagram.

Caption: Experimental workflow for the synthesis and structural analysis of this compound tetrahydrate.

References

Thermal decomposition of magnesium diiodate

An in-depth analysis of the thermal decomposition of magnesium diiodate reveals a multi-step process involving dehydration followed by the breakdown of the anhydrous salt into magnesium oxide, iodine, and oxygen. This guide provides a comprehensive overview of the decomposition pathway, quantitative data, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound, such as this compound decahydrate (B1171855) (Mg(IO₃)₂·10H₂O) and this compound tetrahydrate (Mg(IO₃)₂·4H₂O), initiates with the loss of water molecules to form the anhydrous salt. The anhydrous this compound then undergoes a two-step decomposition.

Initially, anhydrous this compound decomposes in a temperature range of 520–580°C to form an intermediate compound, pentamagnesium orthoperiodate (Mg₅(IO₆)₂), along with the release of iodine and oxygen gas[1]. This intermediate is unstable and subsequently decomposes at temperatures above 500°C to yield the final solid product, magnesium oxide (MgO), with the further release of iodine and oxygen[1][2].

The overall decomposition can be summarized by the following reactions:

-

Dehydration:

-

Decomposition of Anhydrous Salt:

The final solid residue, magnesium oxide, is a fine powder[1].

Quantitative Data

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound and its hydrates. The mass loss percentages are calculated based on the stoichiometry of the decomposition reactions.

Table 1: Thermal Decomposition Data for this compound Hydrates

| Compound | Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Products |

| Mg(IO₃)₂·10H₂O | Dehydration | ~35 | 29.76% | Mg(IO₃)₂·4H₂O + 6H₂O |

| Mg(IO₃)₂·4H₂O | Dehydration | Not specified | 16.14% | Mg(IO₃)₂ + 4H₂O |

Table 2: Thermal Decomposition Data for Anhydrous this compound

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Solid Product | Gaseous Products |

| Mg(IO₃)₂ → ⅕Mg₅(IO₆)₂ + ⅘I₂ + ⁹/₅O₂ | 520 - 580[1] | 69.98% | Mg₅(IO₆)₂ | I₂, O₂ |

| ⅕Mg₅(IO₆)₂ → MgO + ⅕I₂ + ⁷/₁₀O₂ | >500[1] | 20.31% (of initial Mg(IO₃)₂) | MgO | I₂, O₂ |

| Overall: Mg(IO₃)₂ → MgO + I₂ + ⁵/₂O₂ | >630 for completion [1] | 90.29% | MgO | I₂, O₂ |

Experimental Protocols

The following is a detailed methodology for conducting the thermal analysis of this compound using simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Objective: To determine the thermal stability, dehydration temperatures, decomposition temperatures, mass loss, and thermal events (endothermic/exothermic) of this compound hydrates.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

-

Microbalance with a sensitivity of at least 0.1 μg.

-

Gas flow controller for precise atmosphere control.

-

Alumina (B75360) or platinum crucibles.

Experimental Parameters:

-

Sample Preparation: A small amount of the this compound hydrate (B1144303) sample (typically 5-10 mg) is accurately weighed into a clean, pre-tared alumina or platinum crucible.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent unwanted side reactions. A constant flow rate of 20-50 mL/min is maintained.

-

Temperature Program:

-

The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of approximately 800-1000°C.

-

A linear heating rate of 10°C/min is commonly used.

-

-

Data Acquisition: The mass of the sample (TGA) and the differential heat flow (DSC) are continuously recorded as a function of temperature.

Data Analysis:

-

TGA Curve: The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss. The percentage mass loss for each step is calculated.

-

DTG Curve: The first derivative of the TGA curve (DTG curve) is used to determine the peak temperatures of the decomposition steps, which correspond to the points of maximum reaction rate.

-

DSC Curve: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (heat absorbing) and exothermic (heat releasing) events. The onset temperature, peak temperature, and enthalpy change (ΔH) for each event are determined. Dehydration and decomposition processes are typically endothermic.

-

Product Analysis: To identify the gaseous products evolved during decomposition, the STA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). The solid residue can be analyzed post-experiment using techniques like X-ray diffraction (XRD) to confirm its crystalline structure.

Visualizations

The following diagrams illustrate the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of hydrated this compound.

Caption: Workflow for the thermal analysis of this compound.

References

Magnesium Diiodate: A Comprehensive Technical Review

Abstract

Magnesium diiodate, Mg(IO₃)₂, is an inorganic salt that has been a subject of scientific interest due to its properties as an oxidizing agent and its role in the study of alkaline earth metal iodates. This technical guide provides an in-depth overview of the discovery, history, chemical and physical properties, synthesis, and analytical methodologies related to this compound. The information is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Introduction

This compound is the magnesium salt of iodic acid. While the discovery of its constituent elements, magnesium and iodine, are well-documented, the first synthesis of this compound is not attributed to a specific individual or a singular event. Its preparation follows the fundamental principles of inorganic salt formation, and it was likely first synthesized in the 19th century during systematic studies of metal salts. Early research on alkaline earth metal compounds laid the groundwork for the characterization of salts like this compound.

Physicochemical Properties

This compound is a white, crystalline solid. Its properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | Mg(IO₃)₂ |

| Molecular Weight | 374.11 g/mol |

| Appearance | White powder or crystalline chunks |

| CAS Number | 7790-32-1 |

Table 2: Physical Properties of this compound

| Property | Value |

| Melting Point | 210 °C (decomposes) |

| Density | 3.300 g/cm³ |

| Water Solubility | 8.55 g/100g solution at 25°C13.5 g/100g solution at 90°C |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of a magnesium salt or hydroxide (B78521) with iodic acid. A typical preparation yields the tetrahydrate, Mg(IO₃)₂ · 4H₂O.

Experimental Protocol: Synthesis of this compound Tetrahydrate

Materials:

-

Magnesium hydroxide (Mg(OH)₂)

-

Iodic acid (HIO₃)

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

A stoichiometric amount of magnesium hydroxide is suspended in distilled water in a beaker.

-

A solution of iodic acid is slowly added to the magnesium hydroxide suspension with constant stirring. The reaction is as follows: Mg(OH)₂ + 2HIO₃ → Mg(IO₃)₂ + 2H₂O

-

The mixture is gently heated to ensure the reaction goes to completion.

-

The resulting solution is then cooled to allow for the crystallization of this compound tetrahydrate.

-

The crystals are collected by filtration and washed with a small amount of cold distilled water.

-

The purified crystals are then dried in an oven at a low temperature (e.g., 40-50 °C) to remove excess water without causing dehydration of the tetrahydrate.

Caption: Synthesis workflow for this compound tetrahydrate.

Thermal Decomposition

When heated, this compound undergoes decomposition. The tetrahydrate first loses its water of hydration. Further heating leads to the decomposition of the anhydrous salt.

Table 3: Thermal Decomposition Data for this compound Tetrahydrate

| Temperature (°C) | Event |

| 510 | Loss of two water molecules |

| 620 | Loss of remaining two water molecules |

| >620 | Decomposition of anhydrous Mg(IO₃)₂ |

Crystallography

This compound tetrahydrate forms monoclinic crystals. Detailed crystallographic data provides insight into the arrangement of atoms within the crystal lattice. While a full crystallographic information file (CIF) is beyond the scope of this guide, the key crystal system information is noted.

Applications

The applications of this compound are primarily in the field of chemical research as an oxidizing agent and as a source of iodate (B108269) ions. There is limited information on its direct use in drug development. However, iodate compounds, in general, are studied for their antiseptic properties, and magnesium is an essential mineral for human health.

Conclusion

This compound is a simple inorganic salt with well-defined chemical and physical properties. While its discovery is not marked by a singular event, its synthesis and characterization are straightforward. This technical guide provides a consolidated resource for researchers and scientists, summarizing the key data and experimental protocols for this compound. Further research may explore novel applications, potentially in areas where the controlled release of iodate or magnesium ions is desired.

Basic chemical reactions involving magnesium diiodate

An In-depth Technical Guide to the Basic Chemical Reactions of Magnesium Diiodate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, Mg(IO₃)₂, is an inorganic compound that serves as a source of both magnesium and iodate (B108269) ions. As a metal iodate, it is a strong oxidizing agent and participates in a variety of fundamental chemical reactions, including precipitation, thermal decomposition, and redox reactions. Understanding these core reactions is essential for its application in analytical chemistry, materials science, and potentially as a reagent in complex organic synthesis relevant to drug development. This document provides a detailed overview of the primary chemical reactions involving this compound, complete with experimental protocols, quantitative data, and process visualizations to support advanced research and development.

Synthesis of this compound

This compound is typically synthesized in its hydrated form, most commonly as this compound tetrahydrate, Mg(IO₃)₂·4H₂O. The primary methods for its preparation are through neutralization of a base with iodic acid or by precipitation from aqueous solutions.

Synthesis by Neutralization

This method involves the direct reaction of a magnesium base, such as magnesium hydroxide (B78521) (Mg(OH)₂), with iodic acid (HIO₃). The reaction is a standard acid-base neutralization that produces the salt and water.

Reaction: Mg(OH)₂ (s) + 2HIO₃ (aq) → Mg(IO₃)₂ (aq) + 2H₂O (l)

The resulting aqueous this compound can then be concentrated and cooled to crystallize the tetrahydrate form.

Synthesis by Precipitation

A more common and controlled laboratory method is the precipitation reaction between a soluble magnesium salt and a soluble iodate salt.[1] The lower solubility of this compound tetrahydrate in water allows it to precipitate out of the solution upon mixing.

Reaction: Mg(NO₃)₂(aq) + 2KIO₃(aq) → Mg(IO₃)₂(s) + 2KNO₃(aq)

This method is effective for producing a relatively pure product that can be further purified by recrystallization.[2]

Experimental Protocol: Synthesis by Precipitation

This protocol details the synthesis of this compound tetrahydrate via the reaction of magnesium nitrate (B79036) hexahydrate and potassium iodate.

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Potassium iodate (KIO₃)

-

Deionized water

-

Beakers, graduated cylinders, magnetic stirrer, and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of magnesium nitrate by dissolving the appropriate mass of Mg(NO₃)₂·6H₂O in a measured volume of deionized water.

-

Prepare a 1.0 M solution of potassium iodate by dissolving KIO₃ in a measured volume of deionized water. Gentle heating may be required to fully dissolve the salt.

-

-

Precipitation:

-

Place the magnesium nitrate solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add the potassium iodate solution dropwise to the stirring magnesium nitrate solution.

-

A white crystalline precipitate of Mg(IO₃)₂·4H₂O will form immediately.

-

-

Digestion and Isolation:

-

Continue stirring the mixture for 30 minutes at room temperature to allow the precipitate to fully form and crystallize.

-

Isolate the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

-

Washing and Drying:

-

Wash the precipitate on the filter paper with two small portions of cold deionized water to remove soluble impurities (e.g., KNO₃).

-

Follow with a wash using a small portion of ethanol (B145695) to facilitate drying.

-

Carefully transfer the solid product to a watch glass and dry in an oven at a low temperature (e.g., 50-60°C) to a constant weight.

-

Diagram 1: Experimental Workflow for Precipitation Synthesis

Caption: Workflow for the synthesis of this compound Tetrahydrate.

Thermal Decomposition

This compound exhibits a multi-step decomposition profile upon heating. The hydrated form first loses its water of crystallization, after which the anhydrous salt decomposes into magnesium oxide, iodine, and oxygen through a stable intermediate.[3][4]

The decomposition of the tetrahydrate begins with dehydration. While some studies report a single-stage loss of water, others suggest a two-step process where two molecules of water are lost at 510°C and the remaining two at 620°C.[2][4][5]

The anhydrous Mg(IO₃)₂ then decomposes in a two-step process:[3]

-

Formation of Magnesium Orthoperiodate: Between 520-580°C, this compound decomposes to form magnesium orthoperiodate (Mg₅(IO₆)₂), releasing iodine and oxygen gas. 5Mg(IO₃)₂(s) → Mg₅(IO₆)₂(s) + 4I₂(g) + 9O₂(g)

-

Decomposition to Magnesium Oxide: Above approximately 580°C, the unstable intermediate decomposes to the final, stable product, magnesium oxide (MgO).[3] Mg₅(IO₆)₂(s) → 5MgO(s) + I₂(g) + 3.5O₂(g)

Table 1: Thermal Decomposition Data

| Compound/Intermediate | Temperature Range (°C) | Process | Products |

| Mg(IO₃)₂·4H₂O | 510 - 620 | Dehydration | Mg(IO₃)₂, H₂O (g) |

| Mg(IO₃)₂ | 520 - 580 | Decomposition Step 1 | Mg₅(IO₆)₂, I₂ (g), O₂ (g) |

| Mg₅(IO₆)₂ | > 580 | Decomposition Step 2 | MgO, I₂ (g), O₂ (g) |

Experimental Protocol: Thermal Analysis (TGA/DSC)

This protocol outlines a general procedure for analyzing the thermal decomposition of this compound tetrahydrate using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Apparatus:

-

Simultaneous Thermal Analyzer (TGA/DSC)

-

Alumina or platinum crucibles

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of Mg(IO₃)₂·4H₂O powder into a TGA/DSC crucible.

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (usually empty) into the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to remove air and prevent side reactions.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) up to a final temperature (e.g., 800°C).

-

-

Data Analysis:

-

Record the mass loss (TGA curve) and heat flow (DSC curve) as a function of temperature.

-

Analyze the TGA curve to identify the temperature ranges and percentage mass loss for each decomposition step.

-

Analyze the DSC curve to identify endothermic (e.g., dehydration, melting) or exothermic (e.g., crystallization, some decompositions) events corresponding to the mass loss steps.

-

Diagram 2: Thermal Decomposition Pathway

Caption: Stepwise thermal decomposition of this compound.

Redox Reactions

The iodate ion (IO₃⁻) is a potent oxidizing agent, as the iodine atom is in its +5 oxidation state. Consequently, this compound can oxidize various reducing agents.[6] A classic example of iodate chemistry is its reaction with iodide (I⁻) ions in an acidic solution to produce elemental iodine (I₂). This reaction is quantitative and is often used in iodometric titrations.

Reaction: Mg(IO₃)₂(aq) + 10KI(aq) + 6H₂SO₄(aq) → MgSO₄(aq) + 5K₂SO₄(aq) + 6H₂O(l) + 6I₂(s)

Ionic Equation: 2IO₃⁻(aq) + 10I⁻(aq) + 12H⁺(aq) → 6I₂(s) + 6H₂O(l)

Experimental Protocol: Redox Titration (Demonstration)

This protocol describes the use of this compound to generate iodine, which is then titrated with a standard thiosulfate (B1220275) solution.

Materials:

-

A known concentration solution of this compound

-

Potassium iodide (KI), solid

-

Sulfuric acid (H₂SO₄), ~1 M

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution, ~0.1 M

-

Starch indicator solution

-

Erlenmeyer flask, burette, pipettes

Procedure:

-

Reaction Mixture:

-

Pipette a precise volume (e.g., 25.00 mL) of the this compound solution into an Erlenmeyer flask.

-

Add an excess of solid KI (approx. 1-2 g) and swirl to dissolve.

-

Carefully add ~10 mL of 1 M H₂SO₄. The solution will immediately turn a dark reddish-brown due to the formation of iodine (I₂).

-

-

Titration:

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution from a burette. The reddish-brown color will fade to yellow.

-

I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

-

-

Endpoint Determination:

-

When the solution is pale yellow, add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black.

-

Continue adding the thiosulfate solution dropwise until the blue-black color disappears completely. This is the endpoint.

-

-

Calculation: Use the volume of thiosulfate solution to calculate the amount of iodine produced, and thus the initial concentration of the this compound solution.

Precipitation Reactions

In addition to its synthesis by precipitation, aqueous this compound can be used as a reagent to precipitate other metal iodates that are less soluble. This is a common application of double displacement reactions.[7] For example, mixing a solution of this compound with a solution of lead(II) nitrate will result in the precipitation of lead(II) iodate, which is very insoluble in water.

Reaction: Mg(IO₃)₂(aq) + Pb(NO₃)₂(aq) → Pb(IO₃)₂(s) + Mg(NO₃)₂(aq)

Table 2: Solubility Data

| Compound | Formula | Solubility ( g/100g H₂O) | Temperature (°C) |

| This compound Tetrahydrate | Mg(IO₃)₂·4H₂O | 8.55 | 25 |

| Anhydrous this compound | Mg(IO₃)₂ | 13.5 | 90 |

| Potassium Iodate | KIO₃ | 9.2 | 25 |

| Lead(II) Iodate | Pb(IO₃)₂ | 0.003 | 25 |

Data sourced from[5].

Summary and Potential Research Applications

This compound engages in a predictable set of core chemical reactions, making it a versatile inorganic compound for laboratory use.

Diagram 3: Logical Relationships of Core Reactions

Caption: Core chemical reaction types involving this compound.

While direct, large-scale applications of this compound in drug development are not widely documented, its properties suggest potential utility in specialized contexts:

-

Analytical Standard: The tetrahydrate can be prepared in high purity, making it a potential primary standard for iodometry and for standardizing solutions of ions like EDTA.[4]

-

Oxidizing Agent in Synthesis: In organic synthesis, iodates can be used for specific oxidation reactions. The controlled reactivity of Mg(IO₃)₂ could be explored for synthetic routes where a solid, moderately soluble oxidant is required.

-

Iodine Source: As with other iodates, it can serve as a stable, solid source of iodine, which is critical in the synthesis of various active pharmaceutical ingredients (APIs).[8]

Further research into the catalytic and oxidative properties of this compound could uncover novel applications in the synthesis of complex molecules.

References

- 1. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 2. MAGNESIUM IODATE CAS#: 7790-32-1 [m.chemicalbook.com]

- 3. Thermal decomposition of magnesium iodate [inis.iaea.org]

- 4. researchgate.net [researchgate.net]

- 5. MAGNESIUM IODATE | 7790-32-1 [chemicalbook.com]

- 6. CAS 7790-32-1: Magnesium iodate | CymitQuimica [cymitquimica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. americanelements.com [americanelements.com]

IUPAC Name for Mg(IO₃)₂ is Magnesium Iodate

The formal IUPAC (International Union of Pure and Applied Chemistry) name for the chemical compound with the formula Mg(IO₃)₂ is Magnesium Iodate (B108269) .[1][2] This name is derived by identifying the constituent ions and applying the standard rules of inorganic nomenclature.

The compound is composed of a magnesium cation and two iodate anions. The magnesium ion (Mg²⁺) is a simple metal cation and retains its elemental name. The polyatomic anion, IO₃⁻, is known as the iodate ion.[3][4][5][6] Since magnesium typically forms a +2 ion and the iodate ion has a -1 charge, two iodate ions are required to balance the charge of a single magnesium ion, resulting in the neutral compound Mg(IO₃)₂.

According to IUPAC naming conventions for ionic compounds, the cation (magnesium) is named first, followed by the anion (iodate). Because magnesium is a Group 2 element and consistently forms a +2 ion, it is not necessary to specify its charge with a Roman numeral.

Alternative names found in chemical databases include magnesium diiodate and iodic acid, magnesium salt (2:1).[1][2][7] The term "diiodate" is sometimes used to emphasize the presence of two iodate ions but is generally considered redundant under modern IUPAC standards for this compound.

References

- 1. CAS 7790-32-1: Magnesium iodate | CymitQuimica [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. byjus.com [byjus.com]

- 4. Give the systematic name for the following polyatomic ion.IO3– | Study Prep in Pearson+ [pearson.com]

- 5. ck12.org [ck12.org]

- 6. Iodate - Wikipedia [en.wikipedia.org]

- 7. Iodic acid (HIO3), magnesium salt (2:1) | I2MgO6 | CID 165645 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Magnesium Diiodate (CAS Number: 7790-32-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium diiodate, with the chemical formula Mg(IO₃)₂, is an inorganic compound that exists as a white crystalline solid. It is known in both its anhydrous form and as a tetrahydrate. As a source of both magnesium and iodate (B108269) ions, it holds potential in various chemical and biological applications. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification protocols, analytical methods, and safety information for this compound. It also explores its known applications and the biological context of its constituent ions, which is of particular relevance to researchers in drug development.

Chemical and Physical Properties

This compound is a white, crystalline solid.[1] It is an oxidizing agent and should be handled with care.[2] The compound is known to exist in both anhydrous and hydrated forms, most commonly as a tetrahydrate.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Mg(IO₃)₂ | [2] |

| CAS Number | 7790-32-1 | [3] |

| Molecular Weight | 374.11 g/mol (anhydrous) | [1] |

| 446.17 g/mol (tetrahydrate) | [4] | |

| Appearance | White crystalline chunks/powder | [3] |

| Melting Point | 210 °C (decomposes) | [3] |

| Density | 3.300 g/cm³ | [3] |

| Solubility in Water | 8.55 g/100g solution at 25°C | [5] |

| 13.5 g/100g solution at 90°C | [5] |

Table 2: Crystallographic Data of this compound

| Form | Crystal System | Space Group | Lattice Parameters | Reference(s) |

| α-Mg(IO₃)₂ | Hexagonal | P6₃ | a = 5.4777 Å, c = 5.1282 Å | [6] |

| Mg(IO₃)₂·4H₂O | Monoclinic | P2 or Pm | a = 8.307 Å, b = 6.627 Å, c = 8.541 Å, β = 100°5′ | [6] |

Experimental Protocols

Synthesis

A common method for the preparation of this compound involves the reaction of a magnesium base with iodic acid.[3]

Reaction:

Mg(OH)₂ + 2HIO₃ → Mg(IO₃)₂ + 2H₂O

Experimental Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Preparation of Reactants: Prepare an aqueous solution of iodic acid (HIO₃) of known concentration. Weigh a stoichiometric amount of magnesium hydroxide (Mg(OH)₂).

-

Reaction: Suspend the magnesium hydroxide in a minimal amount of deionized water in a reaction vessel equipped with a magnetic stirrer. Slowly add the iodic acid solution to the magnesium hydroxide suspension with continuous stirring. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.

-

Precipitation and Isolation: As the reaction proceeds, this compound will precipitate out of the solution, as its tetrahydrate form is relatively insoluble.[3] After the addition of iodic acid is complete, continue stirring for a period to ensure the reaction goes to completion. Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with several portions of cold deionized water to remove any unreacted starting materials and soluble impurities.

Purification

Recrystallization is a standard method for purifying solid compounds.

Experimental Workflow for Purification:

Caption: Workflow for the purification of this compound by recrystallization.

Detailed Protocol:

A general procedure for recrystallization is as follows:[7][8][9]

-

Dissolution: Place the crude this compound in a beaker and add a minimum amount of deionized water. Heat the mixture to boiling with stirring to dissolve the solid completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. To maximize the yield, the flask can then be placed in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry them in a desiccator or under vacuum.

Analytical Methods

The analysis of this compound can be approached by determining the concentration of its constituent ions, magnesium and iodate.

Table 3: Analytical Methods for this compound

| Analyte | Method | Principle | Reference(s) |

| Magnesium (Mg²⁺) | Complexometric Titration | Titration with a standard solution of EDTA at pH 10 using an indicator like Eriochrome Black T.[10][11] | [10][11] |

| Iodate (IO₃⁻) | Iodometric Titration | In an acidic solution, iodate reacts with excess iodide to produce iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution using a starch indicator.[12] | [12] |

| Ion Chromatography | Separation of iodate from other anions on an ion-exchange column followed by detection, often with a post-column reaction to enhance sensitivity.[1][2][13][14][15] | [1][2][13][14][15] | |

| Gravimetric Analysis | Iodide in a sample can be oxidized to iodate, which is then precipitated with a suitable cation (e.g., Ba²⁺) and weighed.[16][17] | [16][17] |

Applications

The applications of this compound are not extensively documented in the literature. However, based on the properties of its components, potential applications can be inferred.

-

Source of Iodine: Like other iodates, it can serve as a stable source of iodine.[18] Iodates are used in food fortification to prevent iodine deficiency disorders.[18][19]

-

Oxidizing Agent: The iodate ion is an oxidizing agent, and this compound could potentially be used in chemical reactions.[2][20]

-

Analytical Chemistry: this compound tetrahydrate has been mentioned as a primary standard for EDTA solutions.[21]

-

Catalysis: While not specifically documented for this compound, related magnesium halides like magnesium diiodide act as Lewis acid catalysts in organic synthesis.[22][23] This suggests a potential area of investigation for this compound.

Biological and Pharmaceutical Relevance

Direct studies on the biological activity or drug development applications of this compound are scarce. However, the individual roles of magnesium and iodate are well-established.

Magnesium:

-

Physiological Role: Magnesium is an essential mineral and a cofactor for hundreds of enzymes involved in critical metabolic processes.[7]

-

Therapeutic Uses: Magnesium salts are used to treat magnesium deficiency, eclampsia, and certain arrhythmias.[7]

Iodate:

-

Iodine Source: The primary biological role of iodate is as a source of iodide, which is essential for the synthesis of thyroid hormones.[5] Potassium iodate is commonly used for salt iodization to prevent iodine deficiency disorders.[6]

-

Toxicity: At high concentrations, iodate can be toxic. Ingesting large amounts of iodate can lead to corrosive effects on the gastrointestinal tract, hemolysis, and kidney and liver damage.[21]

Signaling Pathways:

No specific signaling pathways involving this compound have been identified in the searched literature. The biological effects are expected to be related to the independent actions of magnesium and iodate/iodide ions.

Logical Relationship of Iodate in Biological Systems:

Caption: Simplified pathway of iodate metabolism.

Safety Information

This compound is classified as an oxidizer and can cause skin and eye irritation.[1]

Table 4: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Pictogram | Precautionary Statements |

| Oxidizing solids (Category 2) | H272: May intensify fire; oxidizer | GHS03 | P210, P220 |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | GHS07 | P264 |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | P305+P351+P338 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | P261 |

Data sourced from PubChem CID 165645.[1]

Handling and Storage:

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, well-ventilated area away from combustible materials.

-

Avoid contact with skin, eyes, and clothing.

-

Use with adequate ventilation and minimize dust generation.

Thermal Decomposition

The thermal decomposition of this compound occurs in a stepwise manner.

Decomposition Pathway:

Caption: Thermal decomposition pathway of this compound.

Studies have shown that the decomposition proceeds through an intermediate, magnesium paraperiodate (Mg₅(IO₆)₂), before finally yielding magnesium oxide, iodine, and oxygen.[14][21] The complete decomposition is observed at temperatures above 630°C.[14]

Conclusion

This compound is a stable inorganic salt with well-defined chemical and physical properties. While its direct applications in drug development are not yet established, its role as a source of biologically important magnesium and iodine ions suggests potential areas for future research. The provided protocols for synthesis, purification, and analysis can serve as a foundation for further investigation into this compound's properties and potential applications. As with all oxidizing agents, appropriate safety precautions must be observed during its handling and use.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. metrohm.com [metrohm.com]

- 3. MAGNESIUM IODATE | 7790-32-1 [chemicalbook.com]

- 4. Magnesium iodate 4-hydrate | H8I2MgO10 | CID 57348022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Iodine - Health Professional Fact Sheet [ods.od.nih.gov]

- 6. Iodine as a potential endocrine disruptor—a role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. canterbury.ac.nz [canterbury.ac.nz]

- 13. Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. brainly.com [brainly.com]

- 17. Solved Gravimetric method can be applied to determine the | Chegg.com [chegg.com]

- 18. rockchemicalsinc.com [rockchemicalsinc.com]

- 19. Iodized Salt: What It Is, Its Benefits and How Much You Should Eat Daily [webmd.com]

- 20. ck12.org [ck12.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Hazards and Safety Precautions for Magnesium Diiodate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, safety precautions, and emergency procedures associated with magnesium diiodate. The information is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely.

Chemical and Physical Properties

This compound, with the chemical formula Mg(IO₃)₂, is an inorganic salt. It is a white, crystalline solid that is soluble in water.[1] As an iodate (B108269), it is classified as an oxidizing agent and can pose a fire hazard when in contact with combustible materials.[2]

| Property | Value | Reference |

| Molecular Formula | I₂MgO₆ | [1][3][4] |

| Molecular Weight | 374.11 g/mol | [1][3][4][5] |

| Appearance | White crystalline solid/powder | [5][6] |

| Melting Point | 210 °C (decomposes) | [1][6][7] |

| Density | 3.300 g/cm³ | [1][6][7] |

| Water Solubility | 8.55 g/100g solution at 25°C; 13.5 g/100g solution at 90°C | [1][6][7] |

Toxicological Hazards

The toxicological properties of this compound have not been fully investigated, and a specific LD50/LC50 is not available.[8] However, data on other inorganic iodates provide significant insight into its potential hazards. The oral LD50 of iodates in mice has been reported to be in the range of 500 to 1100 mg/kg.[9]

Human Health Effects:

-

Eye Contact: May cause severe irritation, conjunctivitis, and possible burns, potentially leading to permanent corneal opacification.[2]

-

Skin Contact: Can cause severe irritation and possible burns.[2]

-

Ingestion: May cause severe irritation and burns to the gastrointestinal tract, with symptoms including nausea, vomiting, and diarrhea, possibly with blood.[2] At high doses, corrosive effects in the gastrointestinal tract, hemolysis, nephrotoxicity, and hepatic injury have been observed in animal studies with other iodates.[9][10][11]

-

Inhalation: May cause severe irritation of the respiratory tract with possible burns, potentially leading to acute pulmonary edema, asphyxia, and chemical pneumonitis.[2]

High doses of iodate administered intravenously (above 10 mg/kg) are known to be highly toxic to the retina.[9][10][11] Ocular toxicity in humans has been observed after exposure to 600 to 1,200 mg of iodate per individual.[9][10][11][12]

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of iodate toxicity is believed to be oxidative stress.[13] Studies using sodium iodate have shown that it induces the accumulation of reactive oxygen species (ROS) in retinal pigment epithelium (RPE) cells, which co-localizes with mitochondria.[13] This oxidative stress can trigger multiple cell death pathways.

dot

Caption: Signaling pathways in iodate-induced retinal toxicity.

Fire and Explosion Hazards

This compound is a strong oxidizer.[2] Contact with combustible materials such as wood, paper, or organic solvents may cause fire.[2]

Fire Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[2] Use flooding amounts of water.

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

-

Hazardous Decomposition Products: Upon heating, this compound decomposes to produce irritating and toxic fumes and gases, including oxides of magnesium and iodine.[2] The thermal decomposition occurs in two steps, starting at approximately 520°C, and ultimately yields magnesium oxide, iodine gas, and oxygen.[10][14]

Handling and Storage

Handling:

-

Wash thoroughly after handling.[2]

-

Use with adequate ventilation.[2]

-

Minimize dust generation and accumulation.[2]

-

Avoid contact with eyes, skin, and clothing.[2]

-

Keep container tightly closed.[2]

-

Avoid contact with combustible materials.[2]

-

Avoid ingestion and inhalation.[2]

Storage:

-

Keep away from heat, sparks, and flame.[2]

-

Do not store near combustible materials.[2]

-

Store in a tightly closed container.[2]

-